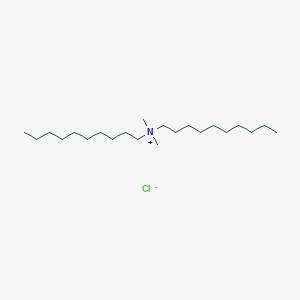
盐酸索地洛尔
描述
盐酸索特诺醇是一种甲磺酰胺-苯乙醇胺化合物,在结构上与异丙肾上腺素相关。 它以其强效的支气管扩张作用而闻名,使其在治疗呼吸系统疾病方面非常有效 .
科学研究应用
盐酸索特诺醇具有广泛的科学研究应用:
化学: 用作研究β-肾上腺素受体激动剂的参考化合物。
生物学: 研究其对细胞信号通路的影响。
医学: 探讨其在治疗呼吸系统疾病和心脏相关疾病方面的潜力。
工业: 用于开发支气管扩张药物和其他治疗剂.
作用机制
盐酸索特诺醇作为非选择性β-肾上腺素受体激动剂。 它刺激β-1 和β-2 肾上腺素受体,导致腺苷酸环化酶活化。 该酶将 ATP 转换为环状 AMP,然后激活蛋白激酶 A。 蛋白激酶 A 的激活导致心脏 L 型钙通道的磷酸化,导致钙离子流入增加,随后细胞去极化 .
类似化合物:
异丙肾上腺素: 一种非选择性β-肾上腺素受体激动剂,用于治疗心动过缓和心脏阻滞.
肾上腺素: 一种激素和药物,作用于α和β-肾上腺素受体。
去甲肾上腺素: 一种神经递质和激素,主要作用于α-肾上腺素受体。
盐酸索特诺醇的独特性: 盐酸索特诺醇因其甲磺酰胺基团而独一无二,与异丙肾上腺素相比,它增强了其支气管扩张效力。 这种结构修饰使呼吸系统疾病的治疗更加有效 .
生化分析
Biochemical Properties
Soterenol Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It is a non-selective beta adrenergic receptor agonist, similar to isoproterenol . This interaction with beta-adrenergic receptors plays a significant role in its biochemical properties .
Cellular Effects
Soterenol Hydrochloride has various effects on different types of cells and cellular processes. It has been shown to be a highly effective bronchodilator agent in several animal species . It influences cell function by interacting with beta-adrenergic receptors, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Soterenol Hydrochloride involves its interaction with beta-adrenergic receptors. It acts as a non-selective beta adrenergic receptor agonist, similar to isoproterenol . This interaction leads to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
In an 18-month oral toxicity study of Soterenol Hydrochloride, mesovarial leiomyomas were observed in rats . This indicates the long-term effects of Soterenol Hydrochloride on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Soterenol Hydrochloride vary with different dosages in animal models. For instance, in a study where isoproterenol was injected subcutaneously in a dose gradient, echocardiographic abnormalities were found in several groups, suggesting a decrease in cardiac function .
Metabolic Pathways
Soterenol Hydrochloride is involved in various metabolic pathways. It interacts with beta-adrenergic receptors, affecting the metabolism of cells
准备方法
合成路线和反应条件: 盐酸索特诺醇的合成涉及在离子交换树脂存在下,对 3',4'-二羟基-2-(异丙基氨基)-苯乙酮盐酸盐进行催化加氢。 这种方法确保了对杂质的有效控制,并能以所需的纯度获得盐酸索特诺醇 .
工业生产方法: 盐酸索特诺醇的工业生产遵循类似的合成路线,但规模更大。 在加氢过程中使用离子交换树脂对于保持最终产品的质量和产率至关重要 .
化学反应分析
反应类型: 盐酸索特诺醇会发生各种化学反应,包括:
氧化: 它可以被氧化生成不同的衍生物。
还原: 该化合物可以在特定条件下还原以产生其他活性形式。
取代: 盐酸索特诺醇可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用钯或铂催化剂的催化加氢。
取代: 在受控条件下使用卤素或烷基化剂等试剂。
形成的主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生羟基化衍生物,而还原可以产生脱羟基形式。
相似化合物的比较
Isoproterenol: A non-selective beta-adrenergic receptor agonist used to treat bradycardia and heart block.
Epinephrine: A hormone and medication that acts on both alpha and beta-adrenergic receptors.
Norepinephrine: A neurotransmitter and hormone that primarily acts on alpha-adrenergic receptors.
Uniqueness of Soterenol Hydrochloride: Soterenol Hydrochloride is unique due to its methanesulfonamido group, which enhances its bronchodilator potency compared to isoproterenol. This structural modification allows for more effective treatment of respiratory conditions .
属性
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S.ClH/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18;/h4-6,8,12-16H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQWQTNRIBKUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13642-52-9 (Parent) | |
| Record name | Soterenol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60933320 | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14816-67-2, 28418-29-3 | |
| Record name | Methanesulfonamide, N-[2-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14816-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soterenol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014816672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonanilide, 2'-hydroxy-5'-(1-hydroxy-2-(isopropylamino)ethyl)-, monohydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-hydroxy-5-[1-hydroxy-2-(isopropylamino)ethyl]phenyl]methanesulphonamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOTERENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNR17WO88K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological findings associated with Soterenol hydrochloride administration in preclinical studies?
A1: In an 18-month oral toxicity study conducted on rats, Soterenol hydrochloride, a β-adrenergic receptor stimulant, was linked to the development of mesovarial leiomyomas. [] The incidence of these tumors increased with higher doses of the compound. Additionally, the study observed a higher prevalence of ovarian cysts and focal smooth muscle hyperplasia in the mesovaria of treated rats, particularly in the high-dose group. [] This suggests a potential link between Soterenol hydrochloride exposure and female reproductive system abnormalities in rats. Further research is needed to understand the underlying mechanisms and potential implications for human health.
Q2: Why was Phenylephrine hydrochloride chosen for toxicology and carcinogenesis studies?
A2: Phenylephrine hydrochloride, also a sympathomimetic amine, was selected for long-term toxicology and carcinogenesis studies due to the limited availability of previous research on its long-term effects and observations from studies on similar compounds. [] Specifically, previous studies on Soterenol hydrochloride and mesuprine hydrochloride, both sympathomimetic agents, revealed the development of mesovarial leiomyomas in Sprague-Dawley rats. [] This finding raised concerns about the potential long-term effects of Phenylephrine hydrochloride, prompting further investigation into its toxicological profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)





![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)
